N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride

Catalog No.
S544365
CAS No.
M.F
C18H23ClN4O
M. Wt
346.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropy...

Product Name

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride

IUPAC Name

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride

Molecular Formula

C18H23ClN4O

Molecular Weight

346.9 g/mol

InChI

InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1

InChI Key

XYFPAGOQZFSLFH-MCJVGQIASA-N

SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl

Solubility

Soluble in DMSO

Synonyms

T-3775440 HCl; T 3775440 HCl; T3775440 HCl; T-3775440 Hydrochloride; T 3775440 Hydrochloride; T3775440 Hydrochloride;

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl

Isomeric SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl

Description

The exact mass of the compound T-3775440 hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

T-3775440 hydrochloride is a small molecule specifically designed to inhibit lysine-specific histone demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone tails. By inhibiting LSD1, T-3775440 hydrochloride alters the epigenetic landscape of cells, making it a valuable tool for scientific research, particularly in cancer biology.

Disrupting Protein-Protein Interactions and Inducing Transdifferentiation in Acute Myeloid Leukemia (AML)

Studies have shown that T-3775440 hydrochloride disrupts the interaction between LSD1 and growth factor independent 1B (GFI1B), a protein critical for normal development and function of blood cells []. This disruption leads to the abnormal differentiation of AML cells, a process known as transdifferentiation. In essence, the leukemia cells are tricked into maturing into a different, non-cancerous cell type []. This finding suggests that T-3775440 hydrochloride may have therapeutic potential for the treatment of AML.

The compound N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride is a synthetic organic molecule characterized by its complex structure, which includes a pyrazole ring, a carboxamide group, and a cyclopropylmethylamino moiety. This compound features a specific stereochemistry indicated by the (1S,2R) configuration, which plays a critical role in its biological activity and interactions.

T-3775440 hydrochloride acts as an irreversible inhibitor of LSD1. It covalently binds to the enzyme's active site, preventing it from removing methyl groups from histone tails. This disrupts the normal regulation of gene expression and can lead to various cellular effects depending on the specific genes involved [].

Studies have shown that T-3775440 can block the proliferation of several cancer cell lines, suggesting its potential as an anti-cancer therapeutic []. The mechanism behind this effect is likely due to the altered expression of genes involved in cell growth and survival.

The reactivity of N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride can be explored through various chemical transformations. Key reactions include:

  • Acid-Base Reactions: The carboxamide group can participate in acid-base reactions, allowing for protonation or deprotonation depending on the pH of the environment.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole and amine groups can act as nucleophiles in substitution reactions with electrophiles.
  • Cyclization Reactions: The presence of cyclopropyl groups may facilitate cyclization under certain conditions, potentially leading to new derivatives.

This compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors. It has been studied for its potential therapeutic effects in various conditions, including:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth by interfering with signaling pathways crucial for cancer cell proliferation.
  • Neurological Effects: Its unique structure allows it to cross the blood-brain barrier, making it a candidate for neurological disorder treatments.
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.

The synthesis of N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride typically involves several steps:

  • Formation of the Pyrazole Ring: Starting materials containing appropriate carbonyl compounds and hydrazines are reacted under acidic or basic conditions to form the pyrazole structure.
  • Coupling Reaction: The pyrazole derivative is then coupled with a cyclopropylmethylamine derivative through amide bond formation.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the hydrochloride salt form.

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride has several potential applications:

  • Pharmaceutical Development: Its unique properties make it suitable for further development as a drug candidate for various diseases.
  • Research Tool: It can be used in biochemical assays to study enzyme inhibition and receptor interactions.
  • Chemical Probe: This compound may serve as a chemical probe in biological research to elucidate pathways involved in disease mechanisms.

Interaction studies have highlighted the compound's ability to bind selectively to certain targets, including:

  • Enzymatic Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular function.
  • Receptor Binding Affinity: Studies indicate that it binds with high affinity to receptors implicated in pain and inflammation, suggesting therapeutic potential.

Similar Compounds

Several compounds share structural similarities with N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride. These include:

Compound NameStructural FeaturesBiological Activity
N-[4-(Cyclopropylmethylamino)phenyl]-1-methylpyrazoleLacks carboxamide groupPotential anticancer activity
1-Methylpyrazole-3-carboxamide DerivativesVariations in side chainsAntimicrobial properties
N-(Cyclopropylmethyl)-benzamide DerivativesSimple amide structureAnti-inflammatory effects

These compounds highlight the unique aspects of N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride while showcasing its potential advantages in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

346.1560391 g/mol

Monoisotopic Mass

346.1560391 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Ishikawa Y, Nakayama K, Morimoto M, Mizutani A, Nakayama A, Toyoshima K, Hayashi A, Takagi S, Dairiki R, Miyashita H, Matsumoto S, Gamo K, Nomura T, Nakamura K. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication. Oncogenesis. 2017 Sep 11;6(9):e377. doi: 10.1038/oncsis.2017.76. PubMed PMID: 28892104; PubMed Central PMCID: PMC5623902.
2: Takagi S, Ishikawa Y, Mizutani A, Iwasaki S, Matsumoto S, Kamada Y, Nomura T, Nakamura K. LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B. Cancer Res. 2017 Sep 1;77(17):4652-4662. doi: 10.1158/0008-5472.CAN-16-3502. Epub 2017 Jun 30. PubMed PMID: 28667074.
3: Ishikawa Y, Gamo K, Yabuki M, Takagi S, Toyoshima K, Nakayama K, Nakayama A, Morimoto M, Miyashita H, Dairiki R, Hikichi Y, Tomita N, Tomita D, Imamura S, Iwatani M, Kamada Y, Matsumoto S, Hara R, Nomura T, Tsuchida K, Nakamura K. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells. Mol Cancer Ther. 2017 Feb;16(2):273-284. doi: 10.1158/1535-7163.MCT-16-0471. Epub 2016 Nov 30. PubMed PMID: 27903753.

Explore Compound Types